Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide
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Overview
Description
Ethyl 3-thiabicyclo[310]hexane-6-carboxylate 3,3-dioxide is a bicyclic sulfur-containing compound with the molecular formula C8H12O4S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two oxygen atoms in a dioxo configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-thiabicyclo[3.1.0]hexane-6-carboxylate 3,3-dioxide typically involves the cyclopropanation of suitable precursors. One common method is the dirhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with a suitable sulfur-containing precursor. The reaction is carried out under controlled conditions with low catalyst loadings to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-thiabicyclo[3.1.0]hexane-6-carboxylate 3,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-thiabicyclo[3.1.0]hexane-6-carboxylate 3,3-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-thiabicyclo[3.1.0]hexane-6-carboxylate 3,3-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but contain a nitrogen atom instead of sulfur.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
Uniqueness
Ethyl 3-thiabicyclo[3.1.0]hexane-6-carboxylate 3,3-dioxide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar nitrogen-containing bicyclic compounds, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H12O4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O4S/c1-2-12-8(9)7-5-3-13(10,11)4-6(5)7/h5-7H,2-4H2,1H3 |
InChI Key |
UBALPZHCZYUIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CS(=O)(=O)C2 |
Origin of Product |
United States |
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